molecular formula C9H5BrF4O B1306072 4-Fluoro-3-(trifluoromethyl)phenacyl bromide CAS No. 537050-14-9

4-Fluoro-3-(trifluoromethyl)phenacyl bromide

Katalognummer: B1306072
CAS-Nummer: 537050-14-9
Molekulargewicht: 285.03 g/mol
InChI-Schlüssel: BUNOSKWLVXNWEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-3-(trifluoromethyl)phenacyl bromide (CAS 537050-14-9) is a fluorinated aromatic ketone derivative with the molecular formula C₉H₅BrF₄O and a molecular weight of 285.04 g/mol . Its structure features a phenacyl bromide backbone substituted with fluorine at the 4-position and a trifluoromethyl group at the 3-position. This compound is widely utilized in organic synthesis, particularly in the preparation of heterocyclic compounds (e.g., thiazoles ) and intermediates for plant disease control agents . Its electron-withdrawing substituents enhance reactivity in nucleophilic substitution and condensation reactions, making it valuable in pharmaceuticals and agrochemicals.

Eigenschaften

IUPAC Name

2-bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNOSKWLVXNWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381134
Record name 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537050-14-9
Record name 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4'-fluoro-3'-(trifluoromethyl)acetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Reaction Conditions:

  • Reactants :
    • 10 mmol of 4-fluoro-3-(trifluoromethyl)acetophenone
    • 11 mmol of NBS
  • Solvent : Ethyl acetate (35 mL)
  • Catalyst : Amberlyst 15 ion exchange resin (1 g)
  • Temperature : 40°C

Procedure:

  • Dissolve the acetophenone and NBS in ethyl acetate.
  • Add Amberlyst 15 resin as the catalyst.
  • Heat the reaction mixture to 40°C and monitor progress using thin-layer chromatography (TLC).
  • After completion, filter the solution to remove the resin.
  • Evaporate the filtrate to dryness.
  • Purify the crude product using column chromatography with petroleum ether/dichloromethane as eluent.

Yield:

The reaction yields white crystals of 4-fluoro-3-(trifluoromethyl)phenacyl bromide with an efficiency of approximately 87% .

General Bromination Techniques

In addition to NBS-mediated bromination, general bromination techniques can be applied to synthesize this compound. These methods typically involve:

Reactants:

  • A brominating agent such as molecular bromine or hydrobromic acid.
  • A precursor ketone, such as 4-fluoro-3-(trifluoromethyl)acetophenone .

Solvents:

Common solvents include dichloromethane or acetonitrile, which facilitate the reaction by dissolving both reactants effectively.

Catalysts:

Acidic catalysts like sulfuric acid or Lewis acids such as aluminum chloride may be employed to enhance the reaction rate.

Purification:

Post-reaction purification is typically performed through recrystallization or chromatography to isolate the brominated product.

Experimental Data and Observations

Parameter Value/Details
Molecular Formula C9H5BrF4O
Molecular Weight 285.03 g/mol
Reaction Temperature 40°C
Catalyst Used Amberlyst 15 ion exchange resin
Solvent Ethyl acetate
Purification Method Column chromatography
Yield ~87%

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as an Intermediate:
4-Fluoro-3-(trifluoromethyl)phenacyl bromide serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique electronic properties, imparted by the trifluoromethyl and fluoro substituents, enhance its reactivity and make it suitable for various chemical transformations.

Synthetic Pathways:
The compound can be utilized in multiple synthetic pathways, including:

  • Electrophilic Aromatic Substitution: The electron-withdrawing effects of the trifluoromethyl group increase the electrophilicity of the aromatic ring, facilitating substitution reactions.
  • Nucleophilic Addition Reactions: The carbonyl functionality allows for nucleophilic attack, leading to the formation of diverse derivatives.

Biological Studies

Anticancer Activity:
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. This inhibition can lead to reduced cell proliferation, making it a candidate for anticancer therapies.

Antimicrobial Properties:
The compound has demonstrated antimicrobial activity against various bacteria and fungi. Preliminary studies indicate that it can serve as a potential lead for developing new antimicrobial agents.

Activity TypeTarget Organism/EnzymeEffectReference
AnticancerCDK6Inhibition of cell proliferation
AntimicrobialGram-positive bacteriaZone of inhibition (IZD) measured
AntimicrobialFungiZone of inhibition (IZD) measured

Material Science

Development of Novel Materials:
In material science, this compound is employed in the formulation of advanced materials with specific electronic and optical properties. Its unique structure allows for the creation of polymers and coatings that exhibit enhanced thermal and chemical resistance.

Fluorescent Probes:
The compound serves as a building block for synthesizing fluorescent probes used in biological imaging and diagnostics. These probes enable better visualization of cellular processes, aiding in various research applications.

Case Studies and Research Findings

Anticancer Research:
A study focusing on phenacyl bromide derivatives found that modifications in the trifluoromethyl group significantly enhanced their potency against cancer cell lines. The presence of the trifluoromethyl moiety was critical in increasing lipophilicity and cellular uptake, leading to improved therapeutic efficacy.

Antimicrobial Studies:
In comparative studies, this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, suggesting its potential as a lead compound for new antibiotics.

Mechanistic Insights

Further investigations revealed that the compound's interaction with CDK6 leads to cell cycle arrest at the G1 phase, inhibiting tumor growth in vitro and in vivo models.

Vergleich Mit ähnlichen Verbindungen

4-Fluorophenacyl Bromide

  • Structure : Lacks the trifluoromethyl group at the 3-position (molecular formula C₈H₆BrFO ).
  • Reactivity : Less electron-deficient due to the absence of the trifluoromethyl group, leading to slower reaction kinetics in nucleophilic substitutions compared to the target compound .
  • Applications: Primarily used in synthesizing non-fluorinated aromatic ketones and as a photoaffinity labeling agent .

4-Bromo-3-(trifluoromethyl)phenacyl Bromide (CAS 1523196-85-1)

  • Structure : Contains an additional bromine atom at the 4-position (molecular formula C₉H₅Br₂F₃O ; MW 345.94 g/mol) .
  • Reactivity : The bromine substituent increases steric hindrance and may reduce solubility in polar solvents.
  • Applications : Used in specialized halogenation reactions where dual bromine substitution is required .

3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl Bromide

  • Structure : Bromine at the 3-position and fluorine at the 2-position (molecular formula C₉H₄Br₂F₄O ; MW 363.93 g/mol) .
  • Applications: Limited data, but likely used in fluorinated polymer precursors .

4-(Trifluoromethyl)phenacyl Bromide (CAS 10242-12-3)

  • Structure : Lacks the 4-fluoro substituent (molecular formula C₉H₆BrF₃O ) .
  • Reactivity : Reduced electron-withdrawing effects compared to the target compound, leading to lower stability in acidic conditions.
  • Applications : Intermediate in agrochemical synthesis, but less effective in fluorinated drug candidates .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
4-Fluoro-3-(trifluoromethyl)phenacyl bromide C₉H₅BrF₄O 285.04 4-F, 3-CF₃ Thiazole synthesis , plant disease control
4-Fluorophenacyl bromide C₈H₆BrFO ~209.0 (estimated) 4-F Photoaffinity labeling
4-Bromo-3-(trifluoromethyl)phenacyl bromide C₉H₅Br₂F₃O 345.94 4-Br, 3-CF₃ Halogenated intermediates
4-(Trifluoromethyl)phenacyl bromide C₉H₆BrF₃O 269.04 4-CF₃ Agrochemical intermediates

Research Findings and Reactivity Insights

  • Electronic Effects : The 4-fluoro and 3-trifluoromethyl groups in the target compound create a strong electron-deficient aromatic ring, accelerating reactions like nucleophilic substitution (e.g., with thiocarbamic acid to form thiazoles ).
  • Solubility: The target compound is soluble in DMSO and methanol but requires storage at -20°C to prevent degradation . In contrast, non-fluorinated analogs (e.g., phenacyl bromide) exhibit higher solubility in chloroform .
  • Synthetic Utility : Compared to 4-fluoro-3-bromophenacyl bromide (used in Reference Preparation Example 7-1 ), the trifluoromethyl group in the target compound enhances electrophilicity, enabling efficient coupling with sulfur-containing reagents .

Biologische Aktivität

4-Fluoro-3-(trifluoromethyl)phenacyl bromide is an organic compound characterized by its unique trifluoromethyl and fluorine substituents, which enhance its reactivity and potential applications in various biochemical contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and synthesis.

  • Molecular Formula : C10H6BrF4O
  • Molecular Weight : 285.03 g/mol
  • Physical Appearance : White to light yellow solid, typically in powder or crystalline form.

The presence of fluorine atoms in the structure is significant due to their electronegativity, which can stabilize reactive intermediates and influence biological interactions.

Research indicates that this compound acts primarily as an electrophile, allowing it to participate in various biochemical pathways. Its interactions with biological systems are being studied for potential drug development applications. The compound's ability to inhibit specific enzymes involved in critical cellular processes positions it as a valuable tool for understanding enzyme functions and mechanisms .

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, thiazole derivatives containing similar fluorinated structures have demonstrated significant antibacterial and antifungal activities against various pathogens. The biological activity is often measured by the diameter of inhibition zones in microbial cultures, revealing the compound's potential effectiveness against both Gram-positive and Gram-negative bacteria .

Compound TypeActivity TypeReference
Thiazole DerivativesAntibacterial
Trifluoromethyl CompoundsAntifungal
Electrophilic CompoundsEnzyme Inhibition

Case Studies

  • Anticancer Potential : A study evaluated the antiproliferative effects of thiazole-linked hybrids derived from phenacyl bromides. The most potent derivative showed IC50 values of 0.16 μM against MCF-7 breast cancer cells, indicating a strong potential for further development as an anticancer agent .
  • Antifungal Efficacy : Another investigation highlighted a derivative that displayed remarkable inhibitory activity against Candida zeylanoides with an IC50 value of 250 μg/mL, surpassing standard antifungal agents like ketoconazole .

Synthesis

The synthesis of this compound typically involves the bromination of 4-Fluoro-3-(trifluoromethyl)acetophenone under controlled conditions using bromine or bromine-containing reagents. Subsequent purification steps such as recrystallization or chromatography are crucial for achieving high yields and purity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-fluoro-3-(trifluoromethyl)phenacyl bromide, and how can intermediates be characterized?

  • Methodological Answer : A common synthetic route involves the reaction of thiocarbamic acid O-ethyl with this compound under reflux conditions (85°C, 5 hours in ethanol), followed by treatment with Lawesson’s reagent in toluene at 110°C for 8 hours. The intermediate compound (MC1-1) can be purified via silica gel column chromatography and characterized using 1^1H-NMR (CDCl3_3: δ 7.76–7.32 ppm for aromatic protons, 6.73 ppm for a singlet proton) .

Q. How is 1^1H-NMR spectroscopy employed to confirm the structure of this compound derivatives?

  • Methodological Answer : Key 1^1H-NMR signals for intermediates include aromatic protons in the δ 7.32–8.16 ppm range and alkyl/ether protons (e.g., δ 3.35 ppm for CH2_2 groups). For example, Compound IIB-4 (a derivative) shows δ 8.16 (s, 1H), 7.93 (m, 2H), and 1.06 ppm (t, 3H) for ethyl groups .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified under Hazard Class 6.1 (toxic) for transport, with Kemler No. 60. Lab handling requires PPE (gloves, goggles), ventilation, and avoidance of inhalation. Ecological toxicity data are limited, but its persistence and bioaccumulation potential should be assessed via log KOW_{OW} values .

Advanced Research Questions

Q. How can microwave/ultrasound irradiation optimize esterification reactions involving this compound?

  • Methodological Answer : Comparative studies show microwave-assisted esterification reduces reaction times (e.g., from 24 hours to 1–2 hours) and improves yields (15–20% increase) by enhancing dipole interactions. Ultrasound irradiation (20–40 kHz) achieves similar efficiency via cavitation-driven mixing. DFT calculations (B3LYP/6-311G(d,p)) correlate with experimental data, confirming transition-state stabilization .

Q. What computational methods validate the electronic effects of the trifluoromethyl group in this compound’s reactivity?

  • Methodological Answer : Frontier molecular orbital (FMO) analysis using B3LYP/6-31G(d) reveals that the electron-withdrawing trifluoromethyl group lowers the LUMO energy, enhancing electrophilicity at the phenacyl carbon. Mulliken charge distributions and molecular electrostatic potential (MEP) maps further predict regioselectivity in nucleophilic substitutions .

Q. How do conflicting NMR data for intermediates arise, and how can they be resolved?

  • Methodological Answer : Discrepancies in δ values (e.g., aromatic protons in MC1-1 vs. IIB-4) may stem from solvent effects (CDCl3_3 vs. DMSO-d6_6) or substituent electronic environments. Redundant NMR techniques (e.g., 13^{13}C-NMR, HSQC) and X-ray crystallography are recommended for unambiguous assignment .

Q. What strategies mitigate byproduct formation during thiocarbonyl group installation using Lawesson’s reagent?

  • Methodological Answer : Byproducts like disulfides form due to excess Lawesson’s reagent. Optimization involves stoichiometric control (1:1 molar ratio with substrate), inert atmospheres (N2_2), and monitoring via TLC. Post-reaction quenching with saturated brine and ethyl acetate extraction minimizes impurities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.